Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate
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Overview
Description
Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate is an organic compound that belongs to the class of furoates It is characterized by the presence of a furan ring substituted with a formyl group and an ethyl ester group, along with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like phosphorus oxychloride and dimethylformamide.
Esterification: The ethyl ester group can be introduced through esterification reactions using ethanol and an acid catalyst.
Substitution with 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ethyl 5-(4-chlorophenyl)-2-carboxy-3-furoate.
Reduction: Ethyl 5-(4-chlorophenyl)-2-hydroxymethyl-3-furoate.
Substitution: Ethyl 5-(substituted phenyl)-2-formyl-3-furoate.
Scientific Research Applications
Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Industrial Applications: It can be used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The formyl group can interact with active sites of enzymes, while the 4-chlorophenyl group can enhance binding affinity through hydrophobic interactions. The furan ring can contribute to the overall stability and specificity of the compound.
Comparison with Similar Compounds
Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate can be compared with other similar compounds, such as:
Ethyl 5-(4-bromophenyl)-2-formyl-3-furoate: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and binding properties.
Ethyl 5-(4-methylphenyl)-2-formyl-3-furoate: Similar structure but with a methyl group instead of chlorine, which can influence hydrophobic interactions and metabolic stability.
Ethyl 5-(4-nitrophenyl)-2-formyl-3-furoate: Similar structure but with a nitro group instead of chlorine, which can alter electronic properties and reactivity.
Each of these compounds has unique properties that can be leveraged for specific applications, making this compound a valuable compound in its own right.
Properties
IUPAC Name |
ethyl 5-(4-chlorophenyl)-2-formylfuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4/c1-2-18-14(17)11-7-12(19-13(11)8-16)9-3-5-10(15)6-4-9/h3-8H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOQMTOCKSVCBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384013 |
Source
|
Record name | ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-64-9 |
Source
|
Record name | ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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